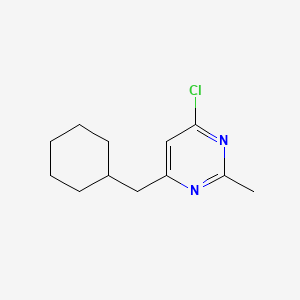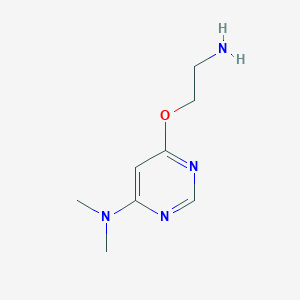
6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine
Overview
Description
6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine, also known as 6-AEDMP, is a synthetic compound that has been investigated for its potential applications in scientific research. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is composed of a six-membered ring with two nitrogen atoms and four carbon atoms. 6-AEDMP has been studied for its properties as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter in the brain. In addition, 6-AEDMP has been studied for its potential as an inhibitor of several other enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR).
Scientific Research Applications
Chemical Synthesis and Structural Modifications
Chemical synthesis and structural modifications of pyrimidine derivatives, including compounds related to 6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine, have been extensively studied. These studies highlight the versatility of pyrimidine compounds in generating a wide range of derivatives through various chemical reactions, including cyclocondensation and nucleophilic substitution. For instance, the facile construction of substituted pyrimido[4,5-d]pyrimidones demonstrates the potential of pyrimidine compounds as precursors for complex heterocyclic structures, which can be further modified to enhance their chemical and biological properties (Hamama et al., 2012). Similarly, the synthesis of pyrimidine linked pyrazole heterocyclics showcases the application of microwave irradiation in expediting the synthesis process and exploring their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020).
Antifungal and Anti-inflammatory Applications
Pyrimidine derivatives also exhibit significant biological activities, including antifungal and anti-inflammatory effects. The antifungal effect of certain 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine derivatives against important types of fungi, such as Aspergillus terreus and Aspergillus niger, highlights the potential of these compounds in developing new antifungal agents (Jafar et al., 2017). Furthermore, the synthesis of new visnagen and khellin furochromone pyrimidine derivatives and their evaluation for anti-inflammatory and analgesic activity emphasize the therapeutic applications of pyrimidine derivatives in managing pain and inflammation (Abu‐Hashem & Youssef, 2011).
properties
IUPAC Name |
6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-12(2)7-5-8(11-6-10-7)13-4-3-9/h5-6H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOFYNJFKAZFRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N,N-dimethylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




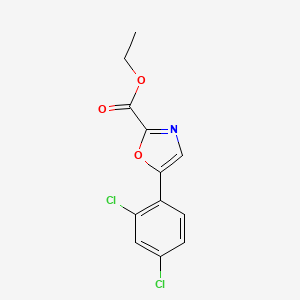
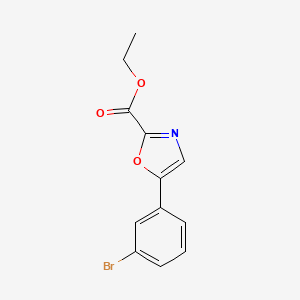
![2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492073.png)
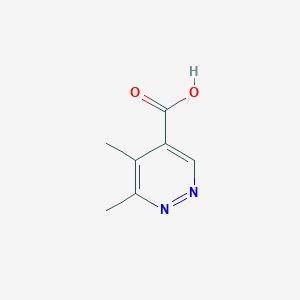

![4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492076.png)
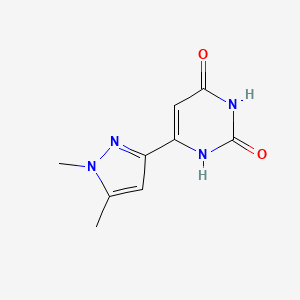

![5-Methyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492084.png)
![5-Ethyl-1-(trifluoromethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492085.png)

